6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridazin-3-amine
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Overview
Description
6-Aminopyridazine-3-boronic acid pinacol ester is a boronic ester derivative that plays a significant role in organic synthesis. Boronic esters, including pinacol boronic esters, are highly valuable building blocks in organic chemistry due to their versatility and stability . This compound is particularly useful in various coupling reactions, making it an essential reagent in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-aminopyridazine-3-boronic acid pinacol ester typically involves the reaction of 6-aminopyridazine-3-boronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and the application of heat to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis, making it suitable for commercial production .
Chemical Reactions Analysis
Types of Reactions
6-Aminopyridazine-3-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the ester into its corresponding alcohol.
Substitution: It can participate in substitution reactions, particularly in Suzuki-Miyaura coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Major Products
The major products formed from these reactions include various substituted pyridazines, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds .
Scientific Research Applications
6-Aminopyridazine-3-boronic acid pinacol ester has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-aminopyridazine-3-boronic acid pinacol ester in chemical reactions involves the formation of boron-carbon bonds. In Suzuki-Miyaura coupling reactions, the compound undergoes transmetalation with palladium catalysts, followed by reductive elimination to form the desired product . The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of palladium and the stability of the boronic ester .
Comparison with Similar Compounds
Similar Compounds
- 4-Aminophenylboronic acid pinacol ester
- 6-Quinolineboronic acid pinacol ester
- 6-(1-Piperazinyl)pyridine-3-boronic acid pinacol ester
Uniqueness
6-Aminopyridazine-3-boronic acid pinacol ester is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its stability and reactivity make it a valuable reagent in organic synthesis, particularly in the formation of complex molecules. Compared to similar compounds, it offers distinct advantages in terms of reaction conditions and product yields .
Biological Activity
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridazin-3-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a pyridazine ring substituted with a dioxaborolane moiety. Its molecular formula is C₁₆H₁₉BO₃, and it has a molecular weight of 270.13 g/mol. The dioxaborolane group is known for its role in enhancing the solubility and bioavailability of compounds in biological systems.
Mechanisms of Biological Activity
Research indicates that the biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes related to cancer progression. For instance, it may target matrix metalloproteinases (MMPs), which are implicated in tumor metastasis.
- Antiviral Properties : Similar compounds have demonstrated antiviral activity by inhibiting viral replication processes. The interaction with viral proteins could be a potential area for further investigation.
Biological Activity Data
A summary of biological activity data for this compound is presented in the table below:
Activity Type | IC₅₀/EC₅₀ Values | Target | Reference |
---|---|---|---|
Anticancer | 0.126 µM | MDA-MB-231 TNBC cells | |
Antiviral | < 10 nM | HIV-1-IIIB strain | |
MMP Inhibition | Significant | MMP-2 and MMP-9 |
Case Studies
- Anticancer Activity : In a study involving breast cancer cell lines (MDA-MB-231), the compound exhibited potent inhibitory effects with an IC₅₀ value of 0.126 µM. Notably, it showed a preferential effect on cancer cells compared to non-cancerous cells (MCF10A), suggesting a promising therapeutic window for selective targeting .
- Antiviral Effects : Another study highlighted the compound's antiviral properties against HIV strains. The compound displayed an EC₅₀ value of less than 10 nM against the HIV-1-IIIB strain, indicating strong antiviral potential .
- Matrix Metalloproteinase Inhibition : The compound was also evaluated for its ability to inhibit MMPs involved in cancer metastasis. It demonstrated significant inhibition of MMP-2 and MMP-9 activities, which are critical in the degradation of extracellular matrix components during tumor invasion .
Properties
Molecular Formula |
C10H16BN3O2 |
---|---|
Molecular Weight |
221.07 g/mol |
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazin-3-amine |
InChI |
InChI=1S/C10H16BN3O2/c1-9(2)10(3,4)16-11(15-9)7-5-6-8(12)14-13-7/h5-6H,1-4H3,(H2,12,14) |
InChI Key |
GFPIHKOJTYBJIR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NN=C(C=C2)N |
Origin of Product |
United States |
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